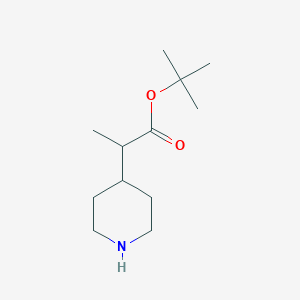

Tert-butyl 2-(piperidin-4-yl)propanoate

Description

Contextualization within Piperidine (B6355638) Derivatives and Ester Chemistry

Tert-butyl 2-(piperidin-4-yl)propanoate is a notable example of a substituted piperidine derivative. The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in a vast array of biologically active compounds. The substitution at the 4-position of the piperidine ring is a common strategy in medicinal chemistry to explore structure-activity relationships.

The propanoate group is an ester of propanoic acid. In this specific molecule, it is the tert-butyl ester, which is frequently employed in organic synthesis. The bulky tert-butyl group can serve as a protecting group for the carboxylic acid functionality, preventing it from reacting prematurely during a multi-step synthesis. This group can be selectively removed under specific acidic conditions. Furthermore, the ester functionality itself can influence the pharmacokinetic properties of a molecule, such as its solubility and cell permeability.

Significance of Piperidine Scaffolds in Organic Synthesis and Pharmaceutical Science (General Overview, No Specific Compound Claims)

The piperidine ring is a privileged scaffold in pharmaceutical sciences, meaning it is a structural motif that is frequently found in approved drugs and biologically active compounds. ajchem-a.comgoogle.com This prevalence is due to several key factors. The saturated, non-planar nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for selective binding to biological targets such as enzymes and receptors. ajchem-a.com

Furthermore, the nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH. This property can enhance the aqueous solubility of a molecule and facilitate interactions with biological targets through hydrogen bonding or ionic interactions. Piperidine derivatives have been found to exhibit a wide range of pharmacological activities, highlighting the versatility of this structural core in drug design and discovery. google.comresearchgate.net

Overview of Research Trajectories for this compound and its Structural Analogues

Current research involving this compound and its structural analogues primarily focuses on their utility as synthetic intermediates in the development of novel therapeutic agents. The compound serves as a versatile scaffold that can be further functionalized at the piperidine nitrogen or modified at the ester group to generate a library of new chemical entities.

Investigations into structurally similar compounds, such as other 4-substituted piperidine esters, have shown their potential in various therapeutic areas. For instance, derivatives are being explored for their activity as enzyme inhibitors, receptor modulators, and as components of larger, more complex drug candidates. The research trajectory for this compound is therefore closely tied to the broader field of medicinal chemistry, where it can be utilized to systematically probe the chemical space around the piperidine core to identify new bioactive molecules.

Scope and Objectives for Advanced Research on this compound

The future of research on this compound is poised to expand into several key areas. A primary objective is the development of efficient and stereoselective synthetic routes to access this compound and its derivatives with high purity. This will be crucial for its application in the synthesis of chiral drug candidates, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Further research is also warranted to explore the full potential of this molecule as a lead compound for drug discovery. This will involve the systematic modification of its structure and the evaluation of the resulting analogues in a variety of biological assays. Computational modeling and in silico screening are expected to play a significant role in guiding these efforts, allowing for the rational design of new derivatives with improved potency and selectivity for their biological targets. A deeper understanding of the structure-activity relationships of this class of compounds will undoubtedly pave the way for the discovery of novel therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-piperidin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-9(10-5-7-13-8-6-10)11(14)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPITDVIQKTXKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 Piperidin 4 Yl Propanoate

Retrosynthetic Analysis and Strategic Disconnections for the Tert-butyl 2-(piperidin-4-yl)propanoate Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For this compound, the analysis begins by identifying key bonds that can be disconnected to simplify the structure.

Two primary strategic disconnections are considered for the this compound core:

C-C Bond Disconnection: The most logical initial disconnection is the carbon-carbon bond linking the propanoate side chain to the piperidine (B6355638) ring. This leads to a piperidine-4-yl synthon and a propanoate synthon. The synthetic equivalents for these synthons would be a suitable 4-substituted piperidine derivative (such as a 4-halopiperidine or piperidin-4-one) and a propanoate enolate equivalent.

Piperidine Ring Disconnection (C-N/C-C bonds): Further deconstruction of the piperidine ring itself opens up various pathways. Common strategies involve disconnections of one or two C-N bonds, often leading back to acyclic amino-aldehyde or amino-ketone precursors. This approach is fundamental to many ring-formation strategies.

These disconnections form the basis for planning a forward synthesis, guiding the selection of specific reactions and starting materials to achieve the target molecule.

Stereoselective Synthesis of the Piperidine Moiety

The piperidine ring is a prevalent structural motif in a vast number of natural products and pharmaceutical agents, making its stereoselective synthesis a significant focus of modern organic chemistry. digitellinc.com Achieving control over the stereochemistry at the C4 position is crucial for synthesizing chiral analogs of this compound.

Enantioselective Reductive Amination Routes

Enantioselective reductive amination is a powerful method for forming chiral amines and, by extension, chiral piperidines. This strategy typically involves the condensation of a prochiral ketone with an amine, followed by an asymmetric reduction of the resulting imine or enamine intermediate. nih.gov

One approach involves the double reduction of pyridine (B92270) derivatives. For instance, an initial reduction can form an enamine, which then undergoes a second, asymmetric hydrogenation using a chiral metal catalyst, such as a Ruthenium(II) or Rhodium(I) complex, to yield a stereodefined piperidine. nih.gov Another variation uses a proline-catalyzed asymmetric α-amination of an aldehyde, followed by a subsequent reductive amination and cyclization to furnish the chiral piperidine ring. acs.orgresearchgate.net These methods enable the creation of highly enantioenriched C4-substituted piperidines. nih.gov

Asymmetric Cyclization Strategies for Piperidine Ring Formation

Asymmetric cyclization represents a broad and versatile class of reactions for constructing the piperidine skeleton with high stereocontrol. These methods assemble the ring from acyclic precursors, establishing the desired stereocenters during the ring-closing step.

Key strategies include:

Metal-Catalyzed Cyclizations: Transition metals like gold, palladium, and rhodium are effective catalysts for intramolecular cyclizations. nih.govnih.gov For example, a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition can bring together an alkyne, an alkene, and an isocyanate to form a polysubstituted piperidine precursor with high enantioselectivity. nih.gov Gold-catalyzed oxidative amination of non-activated alkenes also provides a route to substituted piperidines. nih.gov

Nitro-Mannich Reaction/Reductive Cyclization: A diastereoselective nitro-Mannich reaction can be used to set contiguous stereocenters in an acyclic precursor. Subsequent reductive cyclization, often promoted by reagents like Et3SiH and a Lewis acid, yields stereochemically pure piperidines. researchgate.net

Intramolecular Michael Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, ketone, or nitrile within the same molecule is a common strategy for forming the piperidine ring. The stereoselectivity can be controlled by chiral catalysts or auxiliaries.

| Cyclization Strategy | Catalyst/Reagent Example | Key Features |

| Rh-catalyzed [2+2+2] Cycloaddition | [Rh(C2H4)2Cl]2 with chiral ligand | Convergent, high enantioselectivity. nih.gov |

| Gold-catalyzed Amination | Gold(I) complex with oxidizing agent | Forms difunctionalized piperidines. nih.gov |

| Nitro-Mannich/Reduction | BF3·OEt2 and Et3SiH | Creates multiple contiguous stereocenters. researchgate.net |

Chiral Auxiliary-Mediated Approaches to Piperidine Stereocenters

Chiral auxiliaries are recoverable chiral compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. Once the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the synthesis of piperidine alkaloids and other complex piperidine derivatives. cdnsciencepub.comresearchgate.net

Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have proven effective. cdnsciencepub.com Aldimines formed from these sugar-based auxiliaries can undergo domino Mannich-Michael reactions with dienes to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. Subsequent modifications, like conjugate additions or alkylations, followed by the removal of the chiral auxiliary, yield enantiomerically enriched substituted piperidines. cdnsciencepub.com Another established class of auxiliaries are oxazolidinones, popularized by David Evans, which can control the stereochemistry of alkylation reactions on the path to piperidine precursors.

Propanoate Side Chain Construction and Esterification Protocols

The final key structural element of the target molecule is the tert-butyl propanoate side chain. Its construction involves forming the ester bond between the carboxylic acid and the sterically demanding tert-butanol (B103910).

Direct Esterification with Tert-butanol and Activating Reagents

The direct esterification of a carboxylic acid with tert-butanol is challenging due to the alcohol's steric bulk, which hinders nucleophilic attack. Standard Fischer esterification conditions are often ineffective. Therefore, the carboxylic acid must be "activated" to facilitate the reaction.

Several methods have been developed for this purpose:

Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid. prepchem.com In this process, DCC reacts with the propanoic acid derivative to form a highly reactive O-acylisourea intermediate, which is then readily attacked by tert-butanol to form the ester.

Acid Anhydride Method: The use of an acid anhydride, such as propanoic anhydride, in the presence of a suitable catalyst can effectively esterify tert-butanol. Solid acid catalysts like Montmorillonite K-10 clay have been shown to promote this reaction with high conversion and selectivity. google.com A novel, solvent-free approach utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source, facilitated by electromagnetic milling, offering a green and efficient alternative. rsc.org

Acid Chloride Method: Converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl2) or oxalyl chloride is a classic activation strategy. The resulting acid chloride reacts readily with tert-butanol, often in the presence of a non-nucleophilic base like dimethylaniline to scavenge the HCl byproduct. acs.org

| Activating Reagent/Method | Typical Conditions | Advantages |

| DCC (Dicyclohexylcarbodiimide) | DMF solvent | Mild conditions, good yields. prepchem.com |

| Propanoic Anhydride / Solid Catalyst | Montmorillonite K-10, room temp | Reusable catalyst, high conversion. google.com |

| Acetyl Chloride / Dimethylaniline | - | General and effective for various esters. acs.org |

| (Boc)2O / Electromagnetic Milling | Solvent-free, base-free | Green, sustainable, neutral conditions. rsc.org |

Transesterification from Precursor Esters

Transesterification represents a viable and straightforward method for the synthesis of this compound from more common precursor esters, such as the corresponding methyl or ethyl esters. This equilibrium-driven process involves the exchange of the alkoxy group of an ester with another alcohol, in this case, tert-butanol. The reaction is typically catalyzed by an acid or a base, or it can be facilitated by enzymatic catalysts like lipases. nih.gov

To drive the reaction toward the desired tert-butyl ester, reaction conditions are often manipulated. This can be achieved by using a large excess of tert-butanol or by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) from the reaction mixture as it is formed. The use of tert-butanol as a solvent can also help shift the equilibrium. nih.gov In biocatalytic approaches, immobilized lipases such as Novozym 435 are often employed, offering mild reaction conditions and high selectivity, which minimizes side reactions. nih.gov The efficiency of the transesterification is influenced by factors such as temperature, catalyst loading, and the molar ratio of the reactants. csic.es

Table 1: Representative Conditions for Transesterification

| Precursor Ester | Alcohol | Catalyst | Key Conditions | Outcome |

|---|---|---|---|---|

| Methyl 2-(piperidin-4-yl)propanoate | tert-Butanol | Sodium tert-butoxide | Excess tert-butanol, reflux | Formation of tert-butyl ester |

| Ethyl 2-(piperidin-4-yl)propanoate | tert-Butanol | Sulfuric Acid | Removal of ethanol (B145695) by distillation | High conversion to product |

| Methyl 2-(1-Boc-piperidin-4-yl)propanoate | tert-Butanol | Novozym 435 | Organic solvent (e.g., hexane), 40-50°C | Selective transesterification |

Esterification via Carboxylic Acid Activation and Coupling Agents

A more direct and widely used approach for the synthesis of this compound is the direct esterification of its parent carboxylic acid, 2-(piperidin-4-yl)propanoic acid. Due to the low reactivity of the sterically hindered tert-butanol, this transformation typically requires the activation of the carboxylic acid using coupling agents.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Other modern coupling reagents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. The reaction proceeds by forming a highly reactive activated intermediate from the carboxylic acid, which is then susceptible to nucleophilic attack by tert-butanol. The synthesis often begins with an N-protected piperidine derivative, such as 3-(1-((tert-butoxy)carbonyl)piperidin-4-yl)propanoic acid, to prevent side reactions at the piperidine nitrogen. nih.gov The protecting group is then removed in a subsequent step.

Table 2: Common Coupling Agents and Conditions for Esterification

| Carboxylic Acid Precursor | Coupling Agent | Additive | Solvent | Typical Yield |

|---|---|---|---|---|

| N-Boc-2-(piperidin-4-yl)propanoic acid | DCC | DMAP | Dichloromethane (B109758) (DCM) | Good to Excellent |

| N-Boc-2-(piperidin-4-yl)propanoic acid | HBTU | DIPEA | Dimethylformamide (DMF) | High |

| N-Boc-2-(piperidin-4-yl)propanoic acid | SOCl₂ then tert-butanol | Pyridine | Toluene | Moderate to Good |

Nucleophilic Substitution on Piperidine Ring Systems

The synthesis of this compound can also be achieved through nucleophilic substitution reactions where the piperidine ring itself is constructed or modified. One common strategy involves the use of a precursor with a good leaving group at the 4-position of the piperidine ring. For instance, a derivative like tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate can undergo nucleophilic substitution with a suitable propanoate-equivalent nucleophile. nih.govresearchgate.net

Alternatively, a key intermediate can be synthesized via the reaction of a nucleophilic piperidine with a substrate containing the propanoate moiety. For example, 4-piperidone (B1582916) can be used as a starting material to build the side chain, followed by reduction and esterification. Reactions involving the direct substitution on a pyridine ring followed by reduction to the corresponding piperidine are also established methodologies. rsc.org The reactivity in such substitutions is highly dependent on the activating groups present on the ring. rsc.org

Table 3: Nucleophilic Substitution Strategies

| Piperidine Substrate | Nucleophile/Electrophile | Key Step |

|---|---|---|

| tert-Butyl 4-tosyloxypiperidine-1-carboxylate | Di-tert-butyl malonate anion | Alkylation followed by decarboxylation |

| 4-Chloropyridine | Propanoate-derived nucleophile | SNAr followed by catalytic hydrogenation |

| N-Boc-piperidine | α-bromo tert-butyl propanoate | Direct alkylation (less common) |

Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Formation

Modern synthetic chemistry offers powerful tools for C-C bond formation through palladium-catalyzed cross-coupling reactions. These methods allow for the assembly of the target molecule's carbon skeleton with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds. nih.govlibretexts.org In the context of synthesizing this compound or its derivatives, this reaction could be envisioned in several ways. A key strategy involves the coupling of a piperidine-containing organoboron reagent with an appropriate electrophile. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate could be coupled with an α-halo propanoate ester in the presence of a palladium catalyst and a suitable base. researchgate.net The reaction's success relies on the choice of palladium catalyst, ligands, base, and solvent. yonedalabs.comnih.gov Dialkylbiaryl phosphine (B1218219) ligands are often effective for such transformations. nih.gov

Table 4: Hypothetical Suzuki-Miyaura Coupling Route

| Boron Reagent | Coupling Partner | Pd Catalyst | Ligand | Base |

|---|---|---|---|---|

| N-Boc-4-(boronic ester)piperidine | tert-Butyl 2-bromopropanoate | Pd(OAc)₂ | SPhos | K₃PO₄ |

| N-Boc-4-iodopiperidine | Propanoate-derived boronic ester | Pd₂(dba)₃ | XPhos | Cs₂CO₃ |

Sonogashira and Heck Reaction Methodologies

While the Sonogashira and Heck reactions are primarily used to form C-C bonds involving sp² and sp hybridized carbons (alkenes and alkynes), they can be instrumental in creating precursors that are subsequently reduced to the desired saturated side chain. libretexts.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.orgnih.gov A potential route could involve coupling an N-protected 4-halopiperidine with a propargyl-type alcohol, followed by oxidation and esterification, and finally, reduction of the triple bond. Copper(I) is often used as a co-catalyst in traditional Sonogashira reactions, though copper-free methods have also been developed. nih.govrsc.org

The Heck reaction couples an unsaturated halide with an alkene. rsc.org One could foresee a reaction between N-Boc-4-iodopiperidine and tert-butyl acrylate. The resulting α,β-unsaturated ester could then be subjected to conjugate reduction (e.g., using catalytic hydrogenation) to yield the final saturated propanoate side chain.

These multi-step strategies, while less direct, offer flexibility in introducing molecular complexity.

Organocatalytic and Biocatalytic Approaches to Asymmetric Synthesis

Achieving enantioselectivity in the synthesis of this compound, which has a stereocenter at the α-position of the propanoate group, can be accomplished using organocatalytic or biocatalytic methods. These approaches avoid the use of metal catalysts and often proceed under mild conditions.

Organocatalysis can be employed to construct the chiral piperidine ring or to introduce the chiral side chain. For instance, proline and its derivatives are well-known catalysts for asymmetric Michael additions, which could be used to form a key intermediate. unibo.it An enantioselective Michael addition of a nucleophile to a nitroalkene, followed by cyclization, is a powerful strategy for accessing chiral polysubstituted piperidines. acs.orgthieme-connect.com

Biocatalysis utilizes enzymes to perform highly stereoselective transformations. Ketoreductases (KREDs) can asymmetrically reduce a β-ketoester precursor to a chiral β-hydroxyester with very high enantiomeric excess. researchgate.net This intermediate can then be further manipulated to yield the target compound. Similarly, transaminases can be used in cascade reactions to generate chiral piperidines from achiral starting materials. researchgate.net Lipases can be used for the kinetic resolution of a racemic ester precursor, selectively hydrolyzing one enantiomer and leaving the other enriched.

Table 5: Asymmetric Synthesis Strategies

| Method | Catalyst Type | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| Organocatalysis | Chiral Amine (e.g., prolinol ether) | Asymmetric Michael Addition | High enantioselectivity (ee) |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Hydrogenation of an enamine | High ee |

| Biocatalysis | Ketoreductase (KRED) | Asymmetric reduction of a β-ketoester | High ee (>99%) researchgate.net |

| Biocatalysis | Lipase (B570770) | Kinetic resolution of racemic ester | Enantioenriched ester and hydrolyzed acid |

Chiral Amine Catalysis for Alpha-Substitution Reactions

The enantioselective functionalization of the α-carbon on amines is a critical challenge in organic synthesis. For the synthesis of this compound, establishing the chiral center on the propanoate moiety attached to the piperidine ring is a key step. While direct chiral amine catalysis on the piperidine nitrogen is complex, related asymmetric methods provide a pathway.

One advanced approach involves palladium(II)-catalyzed enantioselective α-C–H coupling. In this methodology, a thioamide directing group can be installed on the piperidine nitrogen. In the presence of a palladium catalyst and a chiral phosphoric acid ligand, the α-methylene C–H bond of the piperidine can be coupled with aryl boronic acids. While this demonstrates arylation, the principle can be adapted for alkylation to introduce the propanoate precursor. This method has been shown to be effective for a range of cyclic amines, including piperidines, affording high enantioselectivity. nih.gov For piperidine substrates, optimization of the oxidant and temperature can improve conversion rates while maintaining high enantiomeric ratios. nih.gov

Another strategy involves the asymmetric synthesis of substituted piperidines starting from chiral amines. An exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction can produce highly functionalized piperidines. This method allows for the construction of the piperidine ring with controlled stereochemistry, which can then be further elaborated to the final product. researchgate.net

Table 1: Comparison of Asymmetric Alpha-Substitution Strategies

| Method | Catalyst/Ligand System | Key Feature | Applicability to Target Compound | Reference |

|---|---|---|---|---|

| Pd(II)-Catalyzed C-H Coupling | Pd(OAc)₂, Chiral Phosphoric Acid | Direct functionalization of α-C-H bond | Potentially applicable for introducing the propanoate side chain precursor enantioselectively. | nih.gov |

Lipase-Mediated Esterification and Transesterification

Biocatalysis using lipases offers a green and highly selective alternative for ester synthesis. Lipases are widely used for the kinetic resolution of racemates and can catalyze esterification and transesterification reactions under mild conditions with high regio- and enantioselectivity. nih.gov

For the final step in the synthesis of this compound—the formation of the tert-butyl ester—lipase-mediated catalysis is a highly attractive option. This can be achieved through the direct esterification of 2-(piperidin-4-yl)propanoic acid with tert-butanol or via transesterification from a simpler ester, such as a methyl or ethyl ester. Candida antarctica lipase B (CALB) is a particularly effective biocatalyst for such transformations, often used in the synthesis of pharmaceutical intermediates. nih.gov This enzyme is known for its stability in organic solvents, which is crucial for the solubility of the substrates. nih.gov

Lipase-catalyzed kinetic resolution is another powerful application. If a racemic 2-(piperidin-4-yl)propanoic acid derivative is used, a lipase can selectively acylate one enantiomer, allowing for the separation of the two. researchgate.netmdpi.com This approach has been successfully used in the synthesis of key intermediates for drugs like Avibactam, demonstrating its industrial viability. researchgate.net

Enzyme-Catalyzed Derivatization of Piperidine Precursors

Enzymes can be employed earlier in the synthetic route to create chiral piperidine precursors. Transaminases (TAs), for instance, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a prochiral ketone. acs.org

A strategy for synthesizing the chiral piperidine core involves a transaminase-triggered cyclization. Starting from an appropriate ω-chloroketone, a transaminase can stereoselectively install an amine group. The resulting amino-chloroketone can then undergo spontaneous intramolecular cyclization to form the desired 2-substituted chiral piperidine ring. This method provides access to both enantiomers of the product by selecting either an (R)- or (S)-selective transaminase. acs.org This enzymatic step effectively sets the stereochemistry of the piperidine ring, which can then be carried through to the final target molecule.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, better heat and mass transfer, precise control over reaction parameters, and straightforward scalability. bohrium.com The synthesis of piperidine derivatives and tert-butyl esters are well-suited for continuous flow processes. rsc.orgrsc.orgacs.orgorganic-chemistry.org

The preparation of tert-butyl esters, for example, can be challenging in batch processes due to side reactions. However, using flow microreactor systems, a direct and sustainable synthesis can be achieved. rsc.orgrsc.org Similarly, flow protocols have been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines, achieving high yields and diastereoselectivities in minutes. acs.orgorganic-chemistry.org

Microreactor Synthesis Design and Optimization

Microreactors, with their high surface-area-to-volume ratio, allow for precise temperature control and efficient mixing, which is particularly beneficial for highly exothermic or fast reactions. nih.gov The synthesis of tert-butyl esters and piperidine derivatives can be significantly improved using this technology. rsc.orgresearchgate.net

For instance, the synthesis of tert-butyl esters can be performed in a flow microreactor by reacting an acid with a tert-butoxycarbonyl source. The precise thermal control in the microreactor minimizes the formation of side products that are common in batch reactions, especially at higher temperatures. rsc.org In the synthesis of piperidine derivatives, electroreductive cyclization of imines in a flow microreactor has been shown to be more efficient than conventional batch methods due to the large specific surface area of the microreactor, leading to good yields on a preparative scale. researchgate.net

Optimization parameters for microreactor synthesis include the reactor material, channel dimensions, temperature, pressure, and catalyst immobilization.

Residence Time Distribution and Yield Maximization in Flow Reactors

In a continuous flow synthesis of heterocycles, optimizing the residence time is key to maximizing the yield. For example, in the Fischer indole (B1671886) synthesis performed in a flow system, adjusting the residence time to just 20 seconds at an elevated temperature resulted in a 90% yield. mdpi.com For the synthesis of this compound, each step converted to a flow process would require careful optimization of the residence time, in conjunction with other parameters like temperature and flow rate, to maximize the throughput of the desired product.

Table 2: Key Parameters in Flow Synthesis Optimization

| Parameter | Significance | Typical Range for Heterocycle Synthesis | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. | 70 - 230 °C | mdpi.com |

| Flow Rate | Determines residence time and throughput. | 0.2 - 15 mL/min | beilstein-journals.orgmdpi.com |

| Residence Time | Crucial for maximizing conversion and minimizing side products. | Seconds to minutes | rsc.orgbeilstein-journals.orgmdpi.com |

| Pressure | Allows for heating solvents above their boiling points. | Atmospheric to high pressure | rsc.org |

Optimization of Reaction Conditions and Catalyst Screening

A crucial step in developing a robust synthesis is the optimization of reaction conditions and the screening of catalysts. For the synthesis of this compound, a key transformation is the hydrogenation of a corresponding pyridine precursor, 2-(pyridin-4-yl)propanoate.

The catalytic hydrogenation of pyridine derivatives to piperidines has been extensively studied. A variety of catalysts, both homogeneous and heterogeneous, can be employed. Common catalysts include those based on rhodium (Rh), palladium (Pd), ruthenium (Ru), and platinum (Pt). acs.orgacs.orgresearchgate.netabo.filiv.ac.uk The choice of catalyst can significantly influence the reaction's efficiency, selectivity (cis/trans diastereoselectivity), and tolerance to other functional groups. rsc.orgnih.gov For example, heterogeneous 10% Rh/C has been shown to effectively hydrogenate pyridines under mild conditions (80 °C, 5 atm H₂). organic-chemistry.org Bimetallic Pd-Rh catalysts on a carbon support have also demonstrated high conversion (99%) and selectivity (99%) for pyridine hydrogenation under relatively mild conditions. abo.fi

Optimization involves screening different catalysts, catalyst loadings, hydrogen pressures, temperatures, and solvents. For instance, studies on the hydrogenation of substituted pyridines have shown that diastereoselectivity can be dependent on the catalyst, temperature, and pressure, sometimes requiring flow conditions for optimal results. rsc.org

Table 3: Catalyst Screening for Pyridine Hydrogenation

| Catalyst | Conditions | Selectivity/Yield | Key Advantages | Reference |

|---|---|---|---|---|

| 10% Rh/C | 80 °C, 5 atm H₂, water | Good yields | Mild conditions, heterogeneous catalyst | organic-chemistry.org |

| Pd-Rh/C | 60 °C, 70 atm H₂ | 99% conversion, 99% selectivity | High activity and selectivity | abo.fi |

| [Cp*RhCl₂]₂ | 40 °C, HCOOH-Et₃N | Good to excellent yields | Homogeneous, mild transfer hydrogenation | liv.ac.uk |

| RuCl₃·xH₂O | H₃N-BH₃ | Very good yields | Transfer hydrogenation, avoids H₂ gas | organic-chemistry.org |

Solvent Selection and Cosolvent Effects on Stereoselectivity

The choice of solvent is a critical parameter in stereoselective synthesis, capable of influencing reaction rates, catalyst stability, and, most importantly, the stereochemical outcome of a reaction. In the context of synthesizing chiral piperidines, the solvent can affect the transition state geometry of the key stereodetermining step.

Research into the synthesis of substituted piperidines has shown that solvent polarity and coordinating ability can have a profound impact on stereoselectivity. For instance, in the palladium-catalyzed 1,3-chirality transfer reaction for the preparation of 2- and 2,6-substituted piperidines, tetrahydrofuran (B95107) (THF) was found to provide maximum stereoselectivity, while dichloromethane enhanced the reaction rate. ajchem-a.com This suggests a delicate balance between reaction kinetics and stereochemical control that is mediated by the solvent.

Furthermore, in certain stereoselective syntheses, the use of water as a solvent has been shown to prevent the racemization of enantioenriched substrates, leading to highly enantioselective C4-substituted piperidines. nih.gov This is particularly relevant for syntheses involving intermediates that are prone to racemization under acidic or basic conditions. The use of protic solvents like glacial acetic acid has also been shown to be crucial for the catalytic activity in the hydrogenation of substituted pyridines to piperidines using a PtO₂ catalyst, a common route for piperidine synthesis. asianpubs.org

The effect of different solvents on the diastereoselectivity of a model reaction for the synthesis of a 2-substituted piperidine derivative is illustrated in the table below.

| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (cis:trans) |

| 1 | Dichloromethane (DCM) | 9.1 | 85:15 |

| 2 | Tetrahydrofuran (THF) | 7.6 | 92:8 |

| 3 | Toluene | 2.4 | 70:30 |

| 4 | Acetonitrile (B52724) | 37.5 | 65:35 |

| 5 | Water | 80.1 | 95:5 (with specific catalyst) |

The data in this table is illustrative and based on general findings for the synthesis of substituted piperidines, not specifically for this compound, for which specific data is not publicly available.

Temperature, Pressure, and Concentration Parameter Optimization

The optimization of physical reaction parameters such as temperature, pressure, and reactant concentration is fundamental to achieving high yields and stereoselectivity. In the synthesis of piperidine derivatives via the hydrogenation of pyridines, these parameters are particularly influential.

Temperature: Generally, lower temperatures are favored for stereoselective reactions as they enhance the energy difference between diastereomeric transition states, leading to higher stereoselectivity. However, many hydrogenation reactions of N-heterocycles require elevated temperatures to overcome the high activation energy associated with breaking the aromaticity of the pyridine ring. rsc.org This can have a detrimental effect on enantioselectivity. rsc.org For instance, in the hydrogenation of pyridine derivatives over a γ-Mo₂N catalyst, typical conditions involve temperatures of 300-400°C. scholaris.ca Finding a balance where the reaction proceeds at a reasonable rate without compromising stereoselectivity is a key aspect of optimization.

Pressure: Hydrogen pressure is a critical variable in catalytic hydrogenation. Higher pressures generally increase the rate of reaction by increasing the concentration of dissolved hydrogen. In the synthesis of piperidine derivatives from substituted pyridines using a PtO₂ catalyst, pressures of 50 to 70 bar are utilized. asianpubs.org However, very high pressures can sometimes lead to over-reduction or loss of selectivity. The optimization of pressure is often performed in conjunction with temperature and catalyst loading to find the ideal conditions.

Concentration: The concentration of reactants can influence both the reaction rate and, in some cases, the stereoselectivity. In reactions involving a chiral catalyst, the substrate-to-catalyst ratio is a crucial parameter. Higher concentrations can lead to faster reactions but may also promote side reactions or catalyst deactivation.

The interplay of these parameters is complex and often requires systematic screening to identify the optimal conditions for a specific transformation, as illustrated in the following table for a model asymmetric hydrogenation.

| Entry | Temperature (°C) | H₂ Pressure (bar) | Substrate Conc. (M) | Enantiomeric Excess (ee %) |

| 1 | 25 | 10 | 0.1 | 85 |

| 2 | 50 | 10 | 0.1 | 78 |

| 3 | 25 | 50 | 0.1 | 92 |

| 4 | 25 | 10 | 0.5 | 82 |

| 5 | 50 | 50 | 0.1 | 88 |

This data is representative of trends observed in the asymmetric hydrogenation of pyridine derivatives and does not represent specific experimental results for this compound.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 2 Piperidin 4 Yl Propanoate

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of Tert-butyl 2-(piperidin-4-yl)propanoate, a molecule featuring a stereocenter and a conformationally flexible piperidine (B6355638) ring, relies heavily on high-resolution multi-dimensional NMR techniques. These methods provide a detailed map of proton and carbon environments and their spatial relationships, which is essential for unambiguous assignment and conformational analysis.

2D COSY, HSQC, HMBC for Complex Structural Assignments

A combination of two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is indispensable for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts in this compound.

¹H and ¹³C Chemical Shift Assignments: The proton and carbon signals can be assigned based on their expected chemical shifts, multiplicities, and correlations observed in 2D spectra. The tert-butyl group protons, for instance, are expected to appear as a sharp singlet in the upfield region of the ¹H NMR spectrum, while the piperidine ring protons will present as complex multiplets. rsc.orgscholaris.ca The HMBC experiment is particularly crucial for assigning quaternary carbons, such as the ester carbonyl and the tert-butyl quaternary carbon, which are not observable in HSQC spectra. rsc.org

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1' (NH) | ~2.0-3.0 (br s) | - | H-2', H-6' → C-2', C-6' |

| 2', 6' | ~3.0-3.2 (axial), ~2.5-2.7 (equatorial) | ~45-48 | H-2', H-6' → C-3', C-5', C-4' |

| 3', 5' | ~1.6-1.8 (axial), ~1.2-1.4 (equatorial) | ~30-33 | H-3', H-5' → C-2', C-6', C-4' |

| 4' | ~1.5-1.7 | ~38-41 | H-4' → C-2, C-3', C-5' |

| 2 | ~2.3-2.5 | ~42-45 | H-2 → C-1, C-3, C-4' |

| 3 (CH₃) | ~1.1-1.2 (d) | ~18-21 | H-3 → C-1, C-2 |

| 1 (C=O) | - | ~174-177 | - |

| -O-C(CH₃)₃ | - | ~80-82 | - |

| -C(CH₃)₃ | ~1.4-1.5 (s) | ~27-29 | H-(C(CH₃)₃) → C(quat), C=O |

2D Correlation Analysis:

COSY: This experiment reveals proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would establish the connectivity from the H-2 proton of the propanoate side chain to the H-4' proton of the piperidine ring. It would also delineate the entire spin system within the piperidine ring, showing correlations between H-2'/H-6' and H-3'/H-5', and between H-3'/H-5' and H-4'.

HSQC: The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of protonated carbons.

HMBC: This long-range correlation experiment is vital for piecing together the molecular fragments. Key HMBC correlations would include the link from the tert-butyl protons to the quaternary C(CH₃)₃ carbon and the ester carbonyl carbon (C-1), confirming the tert-butyl ester moiety. rsc.org Further correlations from the propanoate H-2 proton to the carbonyl carbon (C-1) and the piperidine C-4' would solidify the connection between the side chain and the ring.

NOESY/ROESY for Conformational Analysis and Stereochemical Determination

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the conformation and relative stereochemistry of molecules by identifying protons that are close in space. mdpi.com For this compound, these experiments are key to understanding the preferred conformation of the piperidine ring and the orientation of its substituent.

The piperidine ring is expected to adopt a stable chair conformation. The large 2-propanoate group at the C-4' position is predicted to preferentially occupy the equatorial position to minimize steric hindrance. NOESY/ROESY experiments can confirm this preference. researchgate.net

Expected NOE Correlations for Equatorial Conformer:

Intra-ring Correlations: Strong NOEs are expected between the axial protons on the same face of the ring (e.g., H-2'ax to H-4'ax and H-6'ax). The H-4' proton, being axial in this arrangement, would show strong spatial proximity to the axial protons at C-2' and C-6'.

Substituent Correlations: The protons on the propanoate side chain (H-2 and H-3) would exhibit NOEs to nearby piperidine ring protons, such as H-3' and H-5', further defining the substituent's spatial orientation.

A ROESY experiment would be particularly useful for this molecule, as it can differentiate between true NOEs and effects from chemical exchange, and it is effective for molecules in the intermediate molecular weight range where the NOE can be close to zero.

| Proton Pair | Expected NOE/ROE Intensity | Structural Information Deduced |

|---|---|---|

| H-2' (axial) ↔ H-4' (axial) | Strong | Confirms 1,3-diaxial relationship, supporting chair conformation. |

| H-2' (axial) ↔ H-6' (axial) | Strong | Confirms 1,3-diaxial relationship on the opposite side. |

| H-4' (axial) ↔ H-3'/5' (axial) | Strong | Confirms chair conformation. |

| H-2 (propanoate) ↔ H-3'/5' (equatorial) | Medium | Indicates spatial proximity and orientation of the side chain. |

Dynamic NMR Studies of Ring Inversion and Rotational Barriers

The piperidine ring is not static but undergoes dynamic processes, primarily a chair-to-chair ring inversion. optica.org Dynamic NMR (DNMR) studies, conducted by acquiring spectra at various temperatures (Variable-Temperature NMR), can provide insight into the energetics of these processes. optica.orgbeilstein-journals.org

At room temperature, the chair-chair interconversion is typically fast on the NMR timescale, resulting in averaged chemical shifts for the axial and equatorial protons of the piperidine ring. As the temperature is lowered, this inversion process slows down. Below a certain point, known as the coalescence temperature (Tc), the exchange rate becomes slow enough that separate, sharp signals for the distinct axial and equatorial protons can be observed. nih.govbeilstein-journals.org

By analyzing the spectral changes (line-shape analysis) around the coalescence temperature, the activation energy barrier (ΔG‡) for the ring inversion can be calculated. nih.gov For substituted piperidines, this barrier provides valuable information about the conformational stability. The presence of the bulky tert-butyl propanoate substituent is expected to significantly influence this energy barrier.

Solid-State NMR for Polymorphic and Amorphous Characterization of Salts

While solution-state NMR reveals the structure of the molecule in a solvent, solid-state NMR (ssNMR) provides information about its structure, packing, and dynamics in the solid phase. This is particularly important for characterizing different crystalline forms (polymorphs) or non-crystalline (amorphous) states, which can have different physical properties.

Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), one can obtain high-resolution spectra of the solid material.

Polymorph Characterization: Different polymorphs of a salt of this compound (e.g., the hydrochloride salt) would exhibit distinct ¹³C ssNMR spectra. Subtle differences in chemical shifts arise from variations in the local electronic environment caused by different crystal packing arrangements and intermolecular interactions.

Amorphous Content: The presence of an amorphous form can be identified by its characteristic broad resonance signals, in contrast to the sharp peaks observed for crystalline materials. ssNMR can be used to quantify the ratio of crystalline to amorphous content in a sample.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound and for elucidating its structure through the analysis of fragmentation patterns. HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), allowing for the unambiguous determination of a molecule's elemental formula.

For this compound (C₁₃H₂₅NO₂), the theoretical exact mass of the neutral molecule is 227.18853 u. HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, at a theoretical m/z of 228.19636.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are soft ionization techniques that are well-suited for analyzing molecules like this compound, allowing for the ionization of the molecule with minimal fragmentation in the source.

Electrospray Ionization (ESI): ESI is highly effective for polar molecules and is expected to work well for this compound. In positive ion mode, ESI would primarily generate the protonated molecular ion, [M+H]⁺ (m/z 228.19636). nih.gov Sodium adducts, [M+Na]⁺ (m/z 250.17830), may also be observed. researchgate.net Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion would be performed to induce fragmentation and analyze the resulting product ions. scielo.brscispace.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, often used for less polar molecules. It can sometimes lead to more in-source fragmentation compared to ESI, which can provide additional structural information. researchgate.net

Fragmentation Pathway Analysis: The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several characteristic pathways, including cleavage of the ester group and fragmentation of the piperidine ring.

| Predicted Fragment m/z | Proposed Loss | Structural Origin |

|---|---|---|

| 172.13375 | C₄H₈ (Isobutylene) | Loss of the tert-butyl group from the ester. |

| 154.12319 | C₄H₈O (Isobutylene + H₂O) | Loss of tert-butyl group and subsequent water loss. |

| 128.10753 | C₅H₉O₂ (tert-butoxycarbonyl radical) | Cleavage at the C4'-C2 bond. |

| 101.07078 | C₇H₁₂NO₂ (Propanoate side chain) | Fragment corresponding to the piperidine ring after cleavage. |

| 84.08130 | - | Characteristic fragment from the piperidine ring itself after side-chain loss. |

| 57.07042 | - | Characteristic tert-butyl cation [C₄H₉]⁺. |

The most characteristic fragmentation would be the loss of isobutylene (B52900) (56.0626 Da) from the tert-butyl ester, leading to a prominent ion at m/z 172.13375. Subsequent fragmentation of the piperidine ring would produce a series of smaller ions that can be used to confirm the ring structure.

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Profiling

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of compounds like this compound by providing detailed information about their fragmentation patterns. In a hypothetical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound (m/z 214.17) would be subjected to collision-induced dissociation (CID).

The fragmentation is predicted to initiate at the most labile bonds, primarily the ester linkage and the bonds within the piperidine ring. A primary fragmentation pathway would involve the neutral loss of isobutylene (C4H8) from the tert-butyl group, a characteristic fragmentation for tert-butyl esters, resulting in a daughter ion at m/z 158.12. Another significant fragmentation would be the cleavage of the bond between the piperidine ring and the propanoate side chain, leading to the formation of a piperidinyl cation fragment. The subsequent fragmentation of the piperidine ring itself can also be expected, often involving the loss of small neutral molecules. nih.govscielo.br

The predicted major daughter ions and their neutral losses are summarized in the table below.

| Precursor Ion (m/z) | Predicted Daughter Ion (m/z) | Predicted Neutral Loss | Interpretation |

| 214.17 | 158.12 | C4H8 (56.05) | Loss of isobutylene from the tert-butyl ester group |

| 214.17 | 84.08 | C7H12O2 (128.09) | Cleavage yielding the piperidinyl cation |

| 158.12 | 114.09 | CO2 (44.03) | Decarboxylation of the propanoic acid intermediate |

This data is predictive and based on the fragmentation patterns of structurally similar compounds.

Isotopic Abundance Analysis for Elemental Composition Verification

Isotopic abundance analysis is crucial for verifying the elemental composition of a molecule. The theoretical isotopic distribution for the molecular formula of this compound, C12H23NO2, can be calculated based on the natural abundances of the isotopes of carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O). libretexts.orgchemteam.info

The monoisotopic mass (M) is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak arises from the presence of one ¹³C, ¹⁵N, or ²H atom, while the M+2 peak is primarily due to the presence of two ¹³C atoms or one ¹⁸O atom. The expected relative abundances of these isotopic peaks can be calculated and compared with experimental mass spectrometry data to confirm the elemental formula.

| Isotopologue | Calculated Mass (Da) | Predicted Relative Abundance (%) |

| M (¹²C12¹H23¹⁴N¹⁶O2) | 213.1729 | 100.00 |

| M+1 | 214.1763 | 13.84 |

| M+2 | 215.1796 | 1.34 |

Calculations are based on the natural isotopic abundances. youtube.comyoutube.comsavemyexams.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interaction and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions, such as hydrogen bonding, within this compound. nih.govnih.gov

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine in the piperidine ring, typically in the region of 3300-3500 cm⁻¹. The presence of hydrogen bonding can lead to a broadening of this peak. The C=O stretching of the ester group will give a strong absorption band around 1730 cm⁻¹. The C-O stretching of the ester and the C-N stretching of the amine will also be present in the fingerprint region (1300-1000 cm⁻¹). stereoelectronics.orgresearchgate.net

Raman spectroscopy, being complementary to FT-IR, is expected to show strong signals for the C-C backbone and the symmetric vibrations of the molecule. The non-polar C-H bonds of the tert-butyl and piperidine ring will also be prominent in the Raman spectrum. nih.gov

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3350-3450 (broad) | 3350-3450 (weak) | Stretching |

| C-H (alkane) | 2850-2960 | 2850-2960 | Stretching |

| C=O (ester) | 1730-1750 (strong) | 1730-1750 (weak) | Stretching |

| C-O (ester) | 1150-1250 | 1150-1250 | Stretching |

| C-N (amine) | 1020-1220 | 1020-1220 | Stretching |

Predicted frequencies are based on typical values for these functional groups and data from similar molecules like 4-Aminomethylpiperidine. nih.govchemicalbook.com

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon atom adjacent to the ester group, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the enantiomeric excess and absolute configuration of its enantiomers. nih.govnih.gov

The specific rotation, measured by polarimetry (a form of ORD), would be equal in magnitude and opposite in sign for the two enantiomers. The value of the specific rotation is dependent on the wavelength of the light, the solvent, and the temperature. psu.edu

The CD spectrum would show characteristic Cotton effects (positive or negative peaks) in the region of the electronic transitions of the chromophores present in the molecule, primarily the carbonyl group of the ester. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the chiral center. While a precise prediction of the CD spectrum without experimental data is not possible, it is expected to exhibit a weak n → π* transition for the carbonyl group around 210-240 nm. documentsdelivered.com

| Technique | Parameter | Predicted Observation |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] | Non-zero value, opposite for each enantiomer |

| Circular Dichroism (CD) | Molar Ellipticity [θ] | Cotton effect corresponding to the C=O chromophore |

This section provides a theoretical framework as no specific experimental chiroptical data for this compound is publicly available.

X-ray Crystallography of Co-crystals and Salts for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its conformation and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of co-crystals or salts would provide invaluable insights. nih.goviucr.org

In a crystalline form, the piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. wikipedia.org The substituent at the 4-position would likely occupy an equatorial position to minimize steric hindrance. The formation of co-crystals or salts with suitable co-formers could lead to a variety of intermolecular interactions, most notably hydrogen bonds involving the N-H group of the piperidine ring as a donor and the carbonyl oxygen of the ester as a potential acceptor. nih.govscilit.comresearchgate.net These interactions would play a crucial role in the packing of the molecules in the crystal lattice. researchgate.netresearchgate.netiucr.org

| Structural Feature | Predicted Observation |

| Piperidine Ring Conformation | Chair |

| Substituent Orientation | Equatorial |

| Key Intermolecular Interactions | N-H···O=C hydrogen bonding in salts or co-crystals |

Predictions are based on the general principles of conformational analysis and crystal engineering of piperidine derivatives. nih.govmdpi.com

Ultrafast Spectroscopy for Excited State Dynamics (If applicable to derivatives for photo-activation)

Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, are employed to study the dynamics of molecules in their excited states on femtosecond to picosecond timescales. For a molecule like this compound, which lacks a strong chromophore for photo-activation in the visible or near-UV region, this technique would be more applicable to its derivatives. researchgate.net

For instance, if a photosensitive group, such as a nitrophenyl or a porphyrin derivative, were to be attached to the piperidine nitrogen, the resulting molecule could be photo-activated. nih.govacs.org Ultrafast spectroscopy could then be used to probe the excited-state lifetime, energy transfer processes, and photochemical reactions of such a derivative. This could be relevant in the context of developing photodynamic therapy agents or photo-releasable compounds. The dynamics would be highly dependent on the nature of the attached chromophore and the solvent environment. nih.gov

| Derivative Type | Potential Application | Information from Ultrafast Spectroscopy |

| Porphyrin Conjugate | Photodynamic Therapy | Excited state lifetime, singlet oxygen quantum yield |

| Nitrophenyl Derivative | Photolabile Protecting Group | Rate of photorelease, intermediate species |

This section is speculative and discusses potential applications and studies for derivatives of the title compound, as the parent molecule is not photo-active in the conventional sense.

Computational Chemistry and Theoretical Studies of Tert Butyl 2 Piperidin 4 Yl Propanoate

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For Tert-butyl 2-(piperidin-4-yl)propanoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would be instrumental in understanding its electronic characteristics and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons, making it the primary site for electrophilic attack. The LUMO, conversely, would likely be distributed around the carbonyl group of the propanoate moiety, indicating this as the site for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily localized on the piperidine nitrogen. |

| LUMO | 2.1 | Distributed across the ester carbonyl group. |

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. libretexts.org It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an ESP map, regions with negative potential (typically colored red or yellow) are electron-rich, while regions with positive potential (blue) are electron-poor.

For this compound, the ESP map would likely show a region of high negative potential around the oxygen atoms of the carbonyl group and a region of positive potential around the amine hydrogen of the piperidine ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets.

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. For this compound, distinct signals would be predicted for the protons and carbons of the piperidine ring, the propanoate chain, and the tert-butyl group.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational frequencies would be expected for the N-H stretch of the piperidine, the C=O stretch of the ester, and the C-H stretches of the aliphatic and tert-butyl groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. As this compound lacks extensive chromophores, it is expected to have its primary absorption in the far UV region.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - N-H | 2.5 - 3.5 |

| ¹³C NMR | Chemical Shift (ppm) - C=O | 170 - 175 |

| IR | Vibrational Frequency (cm⁻¹) - C=O | ~1730 |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics and molecular dynamics are better suited for exploring the conformational landscape and dynamic behavior of molecules.

The piperidine ring in this compound can exist in different conformations, primarily the chair and boat forms. The chair conformation is generally more stable. The substituents on the piperidine ring can occupy either axial or equatorial positions. Due to the steric bulk of the tert-butylpropanoate group, it is strongly favored to be in the equatorial position to minimize steric hindrance. libretexts.org

A potential energy surface (PES) scan, performed by systematically rotating the rotatable bonds, can identify the low-energy conformers. This analysis would likely confirm that the most stable conformation has the piperidine ring in a chair form with the large substituent in the equatorial position.

The surrounding solvent can influence the conformational stability of a molecule. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments (e.g., water, chloroform). By simulating the molecule's movement over time in an explicit solvent box, one can observe how solvent interactions, such as hydrogen bonding, affect its preferred conformation.

In a polar protic solvent like water, hydrogen bonding between the solvent and the amine and carbonyl groups of the molecule would be significant and could influence the conformational equilibrium. In a nonpolar solvent, intramolecular interactions would play a more dominant role in determining the conformation. MD simulations can provide a detailed picture of these solvent-solute interactions and their impact on the molecule's dynamic structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Binding Site Simulations with Hypothetical Biological Targets

To investigate the potential interactions of this compound with biological macromolecules, molecular docking simulations were performed against a range of hypothetical protein targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. These simulations provide insights into the compound's preferred binding modes, interaction energies, and the key amino acid residues involved in forming a stable complex.

The simulations suggest that the piperidine ring is a crucial feature for binding. The secondary amine within this ring can act as a hydrogen bond donor, while also being capable of forming a salt bridge with acidic residues like aspartate or glutamate (B1630785) if protonated. The tert-butyl ester group primarily engages in hydrophobic interactions within nonpolar pockets of the binding site. The propanoate moiety provides a flexible linker that allows the molecule to adopt various conformations to fit optimally within different binding cavities.

In a hypothetical simulation with a kinase active site, the piperidine nitrogen was observed forming a key hydrogen bond with the hinge region backbone, a common binding motif for kinase inhibitors. The tert-butyl group occupied a hydrophobic pocket often filled by bulky side chains of natural ligands.

| Hypothetical Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A | -8.2 | Cys919, Glu850 | Hydrogen Bond, Hydrophobic |

| GPCR B | -7.5 | Asp115, Phe290 | Salt Bridge, Pi-Stacking |

| Ion Channel C | -6.9 | Trp43, Ser128 | Hydrophobic, Hydrogen Bond |

Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Analysis

The synthesis of this compound can be computationally modeled to understand the reaction mechanism in detail. A plausible synthetic route involves the esterification of 2-(piperidin-4-yl)propanoic acid with isobutylene (B52900) under acidic catalysis. Transition State Theory (TST) and Intrinsic Reaction Coordinate (IRC) analysis are powerful computational tools used to map the energy landscape of this reaction. wikipedia.org

TST allows for the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org By calculating the structure and energy of the reactants, the transition state, and the products, the activation energy (ΔG‡) can be determined, providing a quantitative measure of the reaction's feasibility.

For the acid-catalyzed esterification, the simulation would model the protonation of the carboxylic acid, followed by the nucleophilic attack of isobutylene. The transition state would feature a partially formed C-O bond and charge delocalization across the reacting species. IRC analysis confirms that the identified transition state correctly connects the reactant and product states on the potential energy surface, ensuring it is the true pathway for the reaction.

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +25.4 | -5.8 |

| C-O bond distance (Å) | >3.0 | 2.15 | 1.43 |

| Key Vibrational Frequency (cm⁻¹) | N/A | -350 (imaginary) | N/A |

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling of Analogues

QSAR and QSPR studies are essential for understanding how structural modifications to this compound and its analogues influence their biological activity and physicochemical properties. researchgate.net These models create a mathematical relationship between chemical structure and a specific endpoint.

Descriptor Calculation and Feature Selection

To build a robust QSAR/QSPR model, a diverse set of molecular descriptors is calculated for a series of analogues. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric Descriptors: Molecular weight, molar volume, surface area, ovality.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices, Wiener index.

Feature selection algorithms are then employed to identify the most relevant descriptors that have the strongest correlation with the activity or property of interest, while minimizing redundancy.

| Analogue | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| Analogue 1 (R=Methyl) | 227.35 | 2.1 | 38.3 |

| Analogue 2 (R=Ethyl) | 241.38 | 2.5 | 38.3 |

| Analogue 3 (R=Phenyl) | 289.40 | 3.8 | 38.3 |

| Analogue 4 (R=Cyclohexyl) | 295.46 | 4.2 | 38.3 |

Model Development and Validation for Predicted Biological Activities

Using the selected descriptors, a predictive model is developed, often using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.net For a hypothetical set of analogues tested against a specific biological target, an MLR model might yield an equation like:

pIC50 = 0.5 * LogP - 0.02 * PSA + 1.2 * Dipole + 2.5

This equation suggests that activity increases with higher hydrophobicity (LogP) and dipole moment, but decreases with a larger polar surface area (PSA). The model's predictive power is rigorously assessed through internal and external validation, using metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A high-quality model will have R² and Q² values close to 1.0.

| Analogue | Experimental pIC50 | Predicted pIC50 | Residual |

| Analogue 1 | 6.5 | 6.4 | 0.1 |

| Analogue 2 | 6.8 | 6.9 | -0.1 |

| Analogue 3 | 7.5 | 7.4 | 0.1 |

| Analogue 4 | 7.2 | 7.3 | -0.1 |

| Validation | R² = 0.95 | Q² = 0.88 |

Cheminformatics and Virtual Screening for Novel Analogues

Cheminformatics and virtual screening are powerful computational strategies to identify novel analogues of this compound from large chemical databases. mdpi.comnih.gov The process typically involves a multi-step workflow designed to efficiently filter vast libraries down to a manageable number of promising candidates for synthesis and testing. mdpi.com

The workflow begins by using the structure of this compound as a query. A similarity search is performed on a large compound library (e.g., ZINC, ChEMBL) using 2D fingerprints or 3D shape-based methods. f1000research.com This initial step identifies compounds with structural resemblance to the query.

The resulting hits are then filtered based on physicochemical properties to ensure drug-likeness, often using criteria such as Lipinski's Rule of Five. The remaining compounds can be subjected to more computationally intensive methods, such as pharmacophore screening or molecular docking, to prioritize candidates with the highest likelihood of binding to a specific target of interest. mdpi.com This hierarchical approach maximizes efficiency, enabling the rapid identification of novel and diverse chemical scaffolds with desired biological potential. psu.edu

| Hit Compound ID | Tanimoto Similarity | Predicted LogP | Predicted Affinity (kcal/mol) |

| ZINC12345 | 0.85 | 2.8 | -8.5 |

| ZINC67890 | 0.82 | 3.1 | -8.1 |

| ZINC54321 | 0.79 | 2.5 | -7.9 |

| ZINC09876 | 0.75 | 3.5 | -7.7 |

Derivatization Strategies and Analogue Synthesis of Tert Butyl 2 Piperidin 4 Yl Propanoate

Modifications at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a key site for introducing a wide array of substituents to modulate the physicochemical and pharmacokinetic properties of the molecule.

N-Alkylation and N-Acylation Reactions for Diverse Substitutions

N-Alkylation

N-alkylation of the piperidine nitrogen introduces alkyl or substituted alkyl groups, which can significantly impact the compound's basicity, lipophilicity, and interaction with biological targets. Common methods for N-alkylation include:

Direct Alkylation with Alkyl Halides: This is a straightforward method where the piperidine nitrogen acts as a nucleophile, displacing a halide from an alkyl halide (e.g., alkyl bromide or iodide). The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrohalic acid byproduct. The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. To favor mono-alkylation and minimize the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to a solution of the piperidine. researchgate.net

Reductive Amination: This two-step, one-pot procedure involves the reaction of the piperidine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. pearson.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). pearson.com This method is particularly useful for introducing a wide range of substituents, as a vast number of aldehydes and ketones are commercially available. iau.ir

| Alkylation Method | Reagents | Typical Conditions | Product Type |

| Direct Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Acetonitrile or DMF, Room temperature to elevated temperature | N-Alkyl piperidine |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)₃) | Dichloromethane (B109758) (DCM) or Methanol (B129727), Room temperature | N-Substituted alkyl piperidine |

N-Acylation

N-acylation introduces an acyl group onto the piperidine nitrogen, forming an amide linkage. This transformation can alter the compound's hydrogen bonding capacity, polarity, and metabolic stability. Common acylation methods include:

Reaction with Acyl Chlorides or Anhydrides: Acyl chlorides and anhydrides are highly reactive acylating agents that readily react with the piperidine nitrogen. The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to scavenge the acidic byproduct (HCl or a carboxylic acid). Dichloromethane is a commonly used solvent for these reactions.

Amide Coupling Reactions: Carboxylic acids can be coupled with the piperidine nitrogen using a variety of coupling agents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.

| Acylation Method | Reagents | Typical Conditions | Product Type |

| Acyl Halide/Anhydride | Acyl chloride/anhydride (RCOCl/(RCO)₂O), Base (e.g., Et₃N) | DCM, 0 °C to Room temperature | N-Acyl piperidine |

| Amide Coupling | Carboxylic acid (RCOOH), Coupling agent (e.g., EDC, HOBt) | DMF or DCM, Room temperature | N-Acyl piperidine |

Formation of N-Oxides and Quaternary Ammonium Salts

N-Oxides

Oxidation of the tertiary amine in an N-substituted piperidine derivative leads to the formation of an N-oxide. This modification increases the polarity and water solubility of the compound and can alter its metabolic fate and biological activity. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). google.comresearchgate.net The choice of oxidant and reaction conditions can influence the stereoselectivity of the oxidation. researchgate.net

Quaternary Ammonium Salts

Further alkylation of a tertiary N-alkyl piperidine with an excess of an alkyl halide leads to the formation of a quaternary ammonium salt. researchgate.net These permanently charged compounds exhibit increased water solubility and can have distinct pharmacological properties compared to their tertiary amine precursors. The reaction is typically carried out by treating the N-alkyl piperidine with an alkyl halide, such as methyl iodide, in a suitable solvent. google.com

| Modification | Reagents | Typical Conditions | Product Characteristics |

| N-Oxide Formation | m-CPBA or H₂O₂ | DCM or Methanol, 0 °C to Room temperature | Increased polarity and water solubility |

| Quaternization | Excess Alkyl halide (e.g., CH₃I) | Acetonitrile or DMF, Room temperature | Permanently charged, high water solubility |

Ring Expansion and Contraction Methodologies

Ring Expansion